An In-depth Technical Guide to the Physicochemical Properties of 2,6-Nonadienal
An In-depth Technical Guide to the Physicochemical Properties of 2,6-Nonadienal
For Researchers, Scientists, and Drug Development Professionals
Introduction
2,6-Nonadienal (C₉H₁₄O) is a naturally occurring unsaturated aldehyde that exists as several geometric isomers, most notably the (2E,6Z) and (2E,6E) forms. It is a significant contributor to the characteristic aroma of various fruits and vegetables, including cucumbers, melons, and violet leaves.[1] Beyond its role as a flavor and fragrance compound, 2,6-Nonadienal and other unsaturated aldehydes are of interest to researchers in food science, biochemistry, and drug development due to their biological activities and potential as precursors for chemical synthesis. This guide provides a comprehensive overview of the core physicochemical properties of 2,6-Nonadienal, detailed experimental protocols for their determination, and a visualization of its biosynthetic and synthetic pathways.
Physicochemical Properties
The physicochemical properties of 2,6-Nonadienal are crucial for its application in various scientific and industrial fields. These properties can vary slightly between its different isomers. The following tables summarize the key quantitative data for the most common isomers.
Table 1: General and Physical Properties of 2,6-Nonadienal Isomers
| Property | (2E,6Z)-2,6-Nonadienal | (2E,6E)-2,6-Nonadienal | Reference(s) |
| Molecular Formula | C₉H₁₄O | C₉H₁₄O | [2][3] |
| Molecular Weight | 138.21 g/mol | 138.21 g/mol | [2][3] |
| Appearance | Colorless to pale yellow oily liquid | Liquid; tallowy aroma | [4][5] |
| Boiling Point | 94-95 °C @ 18 mmHg; 187 °C @ 760 mmHg | 202-203 °C @ 760 mmHg | [4][6] |
| Density | 0.850-0.870 g/mL @ 25 °C | 0.856-0.864 g/mL @ 25 °C | [4][7] |
| Refractive Index | 1.470-1.475 @ 20 °C | 1.439-1.445 @ 20 °C | [4][7] |
| Flash Point | 83 °C (181 °F) TCC | 87.22 °C (189 °F) TCC | [4][7] |
| Vapor Pressure | 0.280 mmHg @ 25 °C (est.) | 0.280 mmHg @ 25 °C (est.) | [4][6] |
| Solubility in Water | Very slightly soluble (est. 318.8 mg/L @ 25 °C) | Not soluble | [4][5] |
| Solubility in Organic Solvents | Soluble in alcohol, dipropylene glycol, fixed oils | Miscible in oil, soluble in ethanol | [4][5] |
| logP (o/w) | 2.799 (est.) | 2.2 | [3][4] |
Experimental Protocols
Detailed methodologies are essential for the accurate and reproducible determination of physicochemical properties. The following sections outline protocols for key experiments related to 2,6-Nonadienal.
Determination of Boiling Point (Thiele Tube Method)
This method is suitable for determining the boiling point of small quantities of liquid samples.[8]
Materials:
-
Thiele tube
-
High-boiling point mineral oil
-
Thermometer (calibrated)
-
Capillary tube (sealed at one end)
-
Small test tube
-
Rubber band or wire for attaching the test tube to the thermometer
-
Bunsen burner or other heat source
-
2,6-Nonadienal sample
Procedure:
-
Fill the Thiele tube with mineral oil to a level above the side-arm.
-
Add a small amount (approximately 0.5 mL) of 2,6-Nonadienal to the small test tube.
-
Place the capillary tube, open end down, into the small test tube containing the sample.
-
Attach the small test tube to the thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Immerse the thermometer and attached test tube into the mineral oil in the Thiele tube.
-
Gently heat the side arm of the Thiele tube with a small flame.
-
Observe the capillary tube. As the temperature rises, a slow stream of bubbles will emerge from the open end of the capillary tube.
-
Continue gentle heating until a rapid and continuous stream of bubbles is observed.
-
Remove the heat source and allow the apparatus to cool slowly.
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[8] Record this temperature.
-
Record the atmospheric pressure at the time of the experiment.
Determination of Solubility in Water
This qualitative and semi-quantitative method provides an estimation of the solubility of 2,6-Nonadienal in water.
Materials:
-
Test tubes
-
Pipettes or droppers
-
Vortex mixer
-
2,6-Nonadienal sample
-
Distilled water
Procedure:
-
Add a defined volume of distilled water (e.g., 1 mL) to a clean test tube.
-
Add a small, measured amount of 2,6-Nonadienal (e.g., 10 µL) to the water.
-
Vigorously agitate the mixture using a vortex mixer for 1-2 minutes.
-
Allow the mixture to stand and observe for any phase separation or undissolved droplets.
-
If the 2,6-Nonadienal dissolves completely, continue adding small, measured increments, vortexing after each addition, until the solution becomes saturated (i.e., undissolved droplets are visible).
-
The solubility can be reported qualitatively (e.g., insoluble, slightly soluble) or semi-quantitatively based on the amount of solute dissolved in the volume of solvent.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
GC-MS is a powerful technique for the separation, identification, and quantification of volatile compounds like 2,6-Nonadienal.[9] The following is a general protocol that can be adapted for specific instrumentation.
Materials and Reagents:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate capillary column (e.g., HP-5MS, DB-Wax)
-
Helium (carrier gas)
-
2,6-Nonadienal standard
-
Solvent for sample dilution (e.g., dichloromethane, hexane)
-
Solid-phase microextraction (SPME) fibers (for headspace analysis, if applicable)
Sample Preparation:
-
Prepare a stock solution of 2,6-Nonadienal in a suitable solvent.
-
Create a series of calibration standards by diluting the stock solution.
-
For analysis in a matrix (e.g., food sample), an extraction step (e.g., liquid-liquid extraction, SPME) may be necessary.[4]
GC-MS Parameters (Example):
-
Injection Mode: Splitless
-
Injector Temperature: 250 °C
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 2 minutes
-
Ramp: 5 °C/min to 200 °C
-
Hold at 200 °C for 5 minutes
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Scan Range: m/z 35-350
Data Analysis:
-
The retention time of the peak corresponding to 2,6-Nonadienal in the sample is compared to that of the standard for identification.
-
The mass spectrum of the sample peak is compared to a reference spectrum (e.g., from a library like NIST) for confirmation. Common fragments for aldehydes include the loss of H (M-1) and CHO (M-29).[10]
-
Quantification is achieved by creating a calibration curve from the peak areas of the standards.
Signaling Pathways and Logical Relationships
Biosynthesis of 2,6-Nonadienal
2,6-Nonadienal is biosynthesized from polyunsaturated fatty acids, such as α-linolenic acid, through the lipoxygenase (LOX) pathway.[1][9] This pathway is often initiated in response to tissue damage in plants.
Figure 1. Biosynthetic pathway of (2E,6Z)-2,6-Nonadienal from α-linolenic acid.
Chemical Synthesis of (2E,6Z)-2,6-Nonadienal
A common synthetic route to (2E,6Z)-2,6-Nonadienal involves the condensation of malonic acid with cis-4-heptenal, followed by a series of reactions.[11]
Figure 2. A chemical synthesis route for (2E,6Z)-2,6-Nonadienal.
Conclusion
This technical guide provides a detailed overview of the physicochemical properties of 2,6-Nonadienal, catering to the needs of researchers, scientists, and professionals in drug development. The summarized data in tabular format, along with the outlined experimental protocols, offer a practical resource for laboratory work. The visualization of the biosynthetic and synthetic pathways provides a clear understanding of the origins and production of this important aldehyde. Further research into the biological activities and potential applications of 2,6-Nonadienal and its derivatives is a promising area for future investigation.
References
- 1. trans,cis-2,6-Nonadienal - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. TRANS,CIS-2,6-NONADIEN-1-OL(28069-72-9) 13C NMR [m.chemicalbook.com]
- 7. trans-2,cis-6-Nonadienal | C9H14O | CID 643731 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. trans-2,cis-6-Nonadienal | 557-48-2 | Benchchem [benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. tandfonline.com [tandfonline.com]
